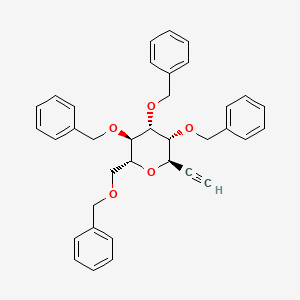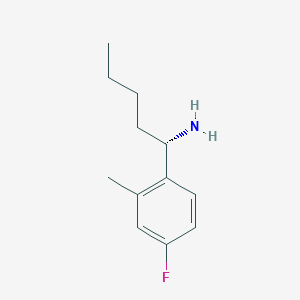
Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-2-(trifluoromethyl)chromone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions: Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-carboxylic acid.
Reduction: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-ethanol.
Substitution: Formation of 7-azido-2-(trifluoromethyl)chromene-3-carboxylate or 7-thio-2-(trifluoromethyl)chromene-3-carboxylate.
科学研究应用
Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active chromenes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
相似化合物的比较
- Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- 7-chloro-2-(trifluoromethyl)chromone
- Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxamide
Comparison: this compound is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to 7-chloro-2-(trifluoromethyl)chromone, the ester group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. The carboxamide derivative, on the other hand, may exhibit different pharmacokinetic properties and binding affinities due to the presence of the amide group.
属性
分子式 |
C13H10ClF3O3 |
|---|---|
分子量 |
306.66 g/mol |
IUPAC 名称 |
ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 |
InChI 键 |
WMANYBYKERALQR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)
![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)








![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)
